1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE can be achieved through several methods. One common approach involves the Elbs persulfate oxidation of phenols . This reaction typically requires the use of persulfate as an oxidizing agent under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar oxidation reactions with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various substituted acetophenones.
Common Reagents and Conditions
Oxidation: Persulfate is a common oxidizing agent used in the synthesis of this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or methoxylated derivatives, while substitution reactions can produce various substituted acetophenones.
Scientific Research Applications
1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, anti-inflammatory, and antimicrobial agent . It exerts its effects by binding to specific receptors and enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE can be compared with other similar compounds, such as:
2-Hydroxy-4-methoxyacetophenone:
2-Hydroxy-5-methoxybenzaldehyde: This compound has a similar hydroxyl and methoxy substitution pattern but contains an aldehyde group instead of an acetophenone group.
2-Hydroxy-4-methoxybenzophenone: This compound has a similar substitution pattern but contains a benzophenone group instead of an acetophenone group.
The uniqueness of this compound lies in its specific substitution pattern and its applications in various fields of research.
Properties
IUPAC Name |
1-(2-hydroxy-5-methoxy-4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-9(12)8(7(2)11)5-10(6)13-3/h4-5,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTRXYJJGTZMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195055 | |
Record name | 2-Hydroxy-5-methoxy-4-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4223-84-1 | |
Record name | 2-Hydroxy-5-methoxy-4-methylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-5-methoxy-4-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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